
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride, also known as BRL37344, is a β3-adrenoceptor agonist that has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. In
Mechanism of Action
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride is a selective β3-adrenoceptor agonist. The compound binds to the β3-adrenoceptor, which is primarily expressed in adipose tissue, and activates a signaling pathway that leads to increased energy expenditure, reduced food intake, and improved glucose metabolism.
Biochemical and Physiological Effects:
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has a wide range of biochemical and physiological effects, including:
1. Increased Energy Expenditure: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has been found to increase energy expenditure by activating the β3-adrenoceptor in adipose tissue, leading to the activation of thermogenesis.
2. Reduced Food Intake: The compound has been found to reduce food intake by activating the β3-adrenoceptor in the hypothalamus, leading to the suppression of appetite.
3. Improved Glucose Metabolism: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has been found to improve glucose metabolism by activating the β3-adrenoceptor in skeletal muscle, leading to increased glucose uptake and utilization.
Advantages and Limitations for Lab Experiments
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective β3-adrenoceptor agonist: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride is a selective β3-adrenoceptor agonist, which makes it useful for studying the physiological effects of β3-adrenoceptor activation.
2. Wide range of effects: The compound has a wide range of effects on various physiological systems, making it useful for studying the interactions between different physiological systems.
Some of the limitations include:
1. Limited availability: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride is not widely available, which can make it difficult to obtain for lab experiments.
2. Potential off-target effects: The compound may have off-target effects on other adrenoceptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride. Some of the potential areas of research include:
1. Mechanisms of Action: Further research is needed to fully understand the mechanisms of action of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride, including the downstream signaling pathways that are activated by β3-adrenoceptor activation.
2. Therapeutic Applications: More research is needed to explore the potential therapeutic applications of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride, including its use as a treatment for obesity, diabetes, and cardiovascular disease.
3. Safety and Efficacy: Additional studies are needed to evaluate the safety and efficacy of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride in humans, as well as to determine the optimal dosing and administration regimens for different applications.
In conclusion, 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride is a promising compound with a wide range of biochemical and physiological effects. Its selective β3-adrenoceptor agonist activity makes it a useful tool for studying the physiological effects of β3-adrenoceptor activation, and its potential therapeutic applications make it a promising candidate for future research.
Synthesis Methods
The synthesis of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride involves the reaction of 4-bromophenol with 2-amino-1-azepanol in the presence of a base such as sodium hydride. The resulting product is then reacted with 3-chloro-1,2-propanediol to yield the final compound in the form of a hydrochloride salt.
Scientific Research Applications
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to have a wide range of effects on various physiological systems, making it a promising candidate for various research applications. Some of the research applications of 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride include:
1. Treatment of Obesity: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has been found to have anti-obesity effects by increasing energy expenditure and reducing food intake.
2. Treatment of Diabetes: The compound has been found to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
3. Cardiovascular Research: 1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride has been found to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function.
properties
IUPAC Name |
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2.ClH/c16-13-5-7-15(8-6-13)19-12-14(18)11-17-9-3-1-2-4-10-17;/h5-8,14,18H,1-4,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFFKZOAFCSRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-3-(4-bromophenoxy)propan-2-ol Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2853907.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2853909.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2853911.png)
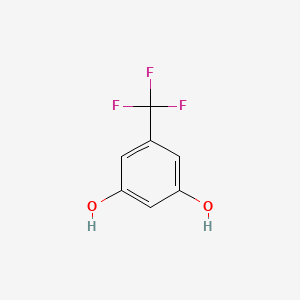
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)
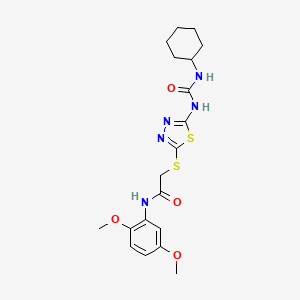
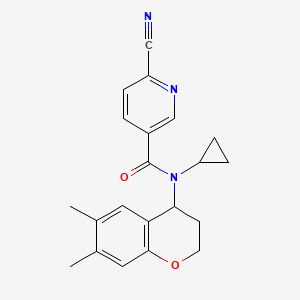

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)
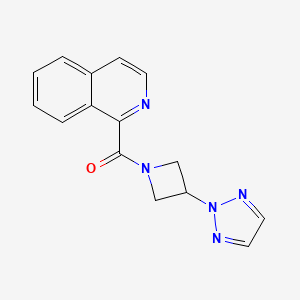
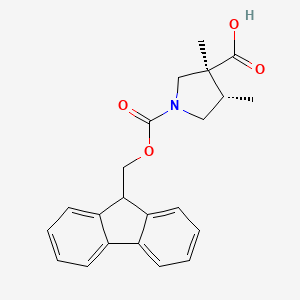
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-methylbutanoic acid](/img/structure/B2853926.png)
